

A Comprehensive Technical Guide to (S)-(-)-2-(Phenylcarbamoyloxy)propionic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

(S)-(-)-2-

Compound Name: (Phenylcarbamoyloxy)propionic
acid

Cat. No.: B034285

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid**, a chiral molecule of interest in synthetic chemistry and pharmaceutical research. The guide elucidates its various chemical identifiers and nomenclature, offering clarity for researchers navigating scientific literature and chemical databases. A detailed exploration of its physicochemical properties, supported by spectroscopic data interpretation, is presented. Furthermore, this document outlines a robust synthesis protocol, discusses its application as a chiral resolving agent, and contextualizes its potential pharmacological relevance within the broader class of arylpropionic acid derivatives. This guide is intended to be a valuable resource for professionals in drug discovery, development, and chemical synthesis, providing both foundational knowledge and practical insights.

Nomenclature and Chemical Identifiers

Precise identification of a chemical entity is paramount for effective scientific communication and research. **(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid** is known by several alternate names and is cataloged under various identifiers in chemical databases.

Systematic and Common Names

The most systematic name, following IUPAC nomenclature, is (2S)-2-(phenylcarbamoyloxy)propanoic acid. However, it is frequently referred to by other names in literature and commercial listings.

A comprehensive list of these names is provided in Table 1 for facile cross-referencing.

Table 1: Alternate Names and Synonyms

Name	Source/Type
(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid	Common Name
(2S)-2-(phenylcarbamoyloxy)propanoic acid	IUPAC Name
(S)-(-)-2-(Phenylaminocarbonyloxy)propionic acid	Synonym[1]
(S)-(-)-Carbamalactic acid	Synonym[1]
(S)-PACOPA	Abbreviation[1]
(S)-2-((Phenylcarbamoyl)oxy)propanoic acid	Synonym
(S)-(-)-2-[(Phenylamino)carbonyloxy]propionic acid	Synonym
(2S)-2-(N-phenylcarbamoyloxy)propanoic acid	Synonym

Chemical Identifiers

For unambiguous identification, registry numbers and other database identifiers are crucial. Table 2 summarizes the key identifiers for this compound.

Table 2: Chemical Identifiers

Identifier	Value
CAS Number	102936-05-0[1]
Molecular Formula	C ₁₀ H ₁₁ NO ₄ [1]
Molecular Weight	209.20 g/mol [1]
PubChem CID	736218
InChI	InChI=1S/C10H11NO4/c1-7(9(12)13)15-10(14)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)(H,12,13)/t7-/m0/s1
InChIKey	HYIHYWQSOXTJFS-ZETCQYMHSA-N
SMILES	CC(C(=O)O)NC1=CC=CC=C1

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral characteristics of a compound is fundamental to its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 3.

Table 3: Physicochemical Properties

Property	Value
Appearance	White to off-white crystalline powder
Melting Point	150 °C (decomposes)[2]
Boiling Point	324.7 °C (estimated)
Density	1.333 g/mL (estimated)
Solubility	Soluble in water

Spectroscopic Analysis

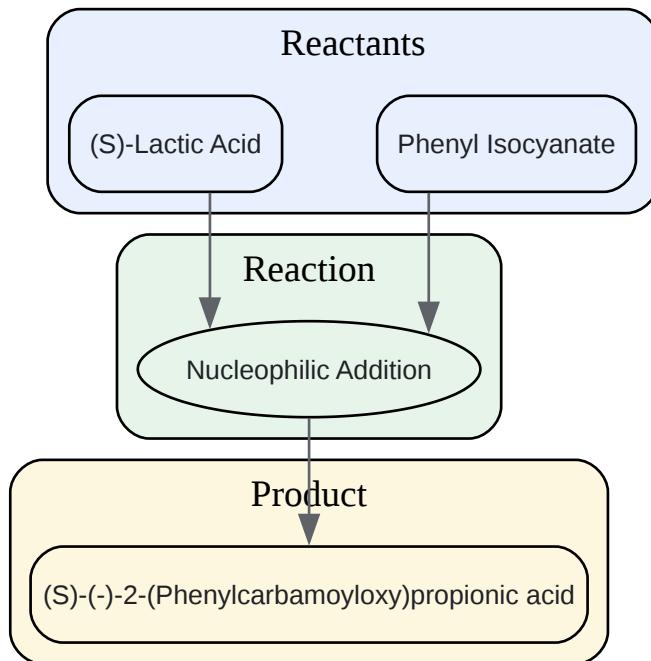
While specific, high-resolution spectra for **(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid** are not readily available in public databases, its structure allows for the prediction of key spectroscopic features based on the well-understood behavior of its functional groups.

The proton and carbon NMR spectra are expected to show characteristic signals corresponding to the phenyl, propionic acid, and carbamate moieties.

- ^1H NMR: The spectrum would feature a doublet for the methyl protons (CH_3) coupled to the adjacent methine proton. The methine proton (CH) would appear as a quartet. The aromatic protons of the phenyl group would likely appear as a complex multiplet in the downfield region. The acidic proton of the carboxylic acid and the amide proton of the carbamate would present as broad singlets, with chemical shifts that can be concentration and solvent dependent.
- ^{13}C NMR: The carbon spectrum would show distinct signals for the methyl carbon, the methine carbon, the carboxylic carbonyl carbon, the carbamate carbonyl carbon, and the aromatic carbons.

The FTIR spectrum is a powerful tool for identifying the functional groups present in the molecule. Key expected absorption bands are:

- O-H Stretch (Carboxylic Acid): A very broad band in the region of $3300\text{-}2500\text{ cm}^{-1}$, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.
- N-H Stretch (Carbamate): A sharp to moderately broad peak around 3300 cm^{-1} .
- C=O Stretch (Carboxylic Acid and Carbamate): Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch would typically appear around $1700\text{-}1725\text{ cm}^{-1}$, while the carbamate C=O stretch would be observed at a slightly lower wavenumber, around $1680\text{-}1700\text{ cm}^{-1}$.
- C-O Stretch: Strong bands in the $1300\text{-}1000\text{ cm}^{-1}$ region corresponding to the C-O single bonds of the ester and carboxylic acid groups.
- Aromatic C-H and C=C Bends: Characteristic absorptions in the fingerprint region.


In mass spectrometry, the molecular ion peak $[M]^+$ would be observed at an m/z corresponding to the molecular weight of the compound (209.20). The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, m/z 45), the phenyl isocyanate moiety (C_6H_5NCO , m/z 119), or cleavage of the propionic acid side chain.

Synthesis and Experimental Protocols

(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid can be synthesized through the reaction of (S)-lactic acid with phenyl isocyanate. This reaction is a nucleophilic addition of the hydroxyl group of lactic acid to the isocyanate group.

Synthesis Workflow

The overall synthetic scheme is depicted in the following diagram:

[Click to download full resolution via product page](#)

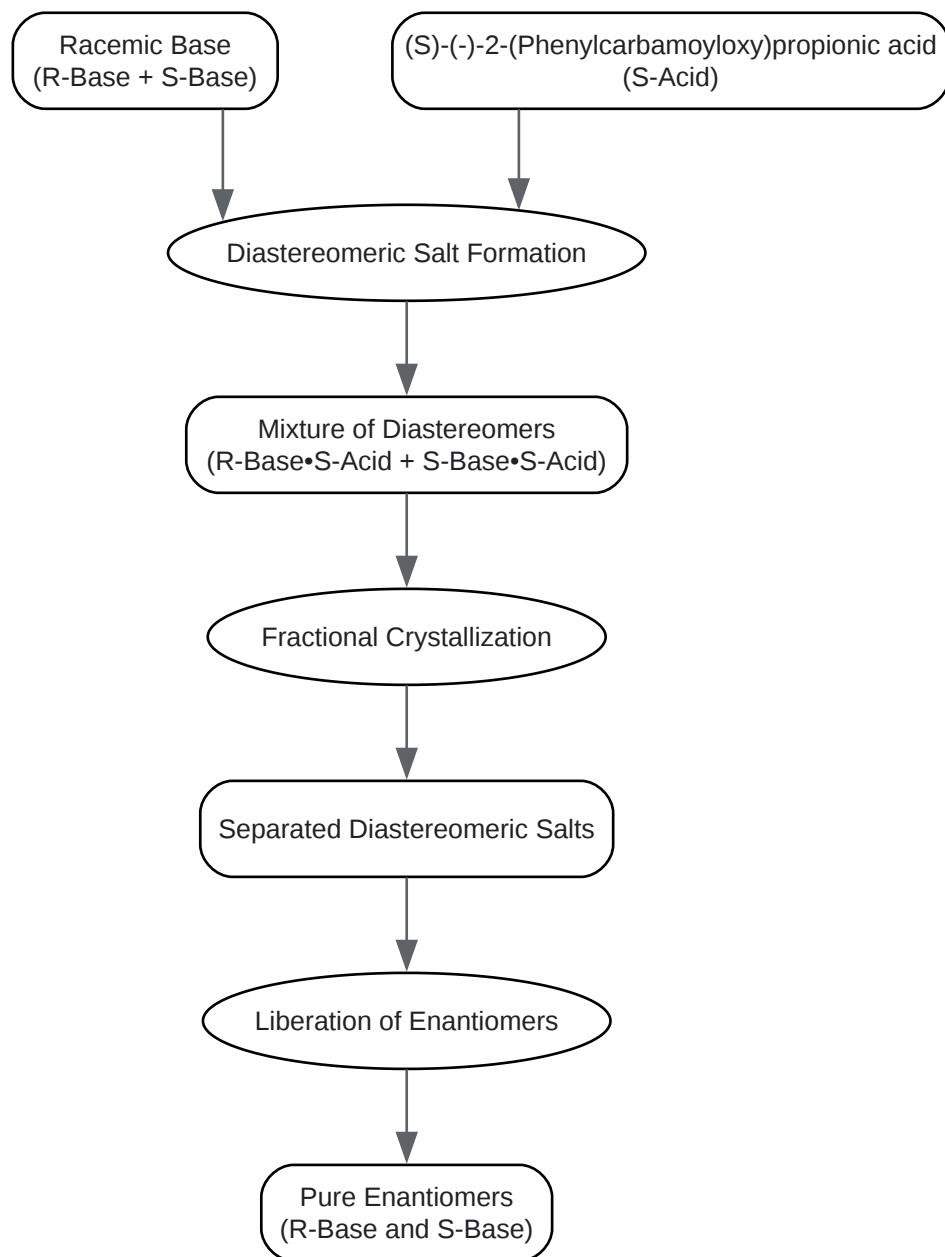
Caption: Synthesis of the target compound.

Detailed Experimental Protocol

Materials:

- (S)-Lactic acid
- Phenyl isocyanate
- Anhydrous diethyl ether (or other suitable aprotic solvent)
- Stirring apparatus
- Reaction vessel with a reflux condenser and drying tube
- Standard glassware for workup and purification

Procedure:


- In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-lactic acid (1.0 equivalent) in anhydrous diethyl ether.
- To this stirred solution, add phenyl isocyanate (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.
- After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, the product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
- Wash the crude product with a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting materials.
- The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
- Dry the purified **(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid** under vacuum.
- Characterize the final product using appropriate analytical techniques (NMR, IR, MS, and melting point determination).

Applications in Research and Development

Chiral Resolving Agent

A significant application of **(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid** is as a chiral resolving agent. Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers. The acidic nature of the target compound allows it to form diastereomeric salts with racemic bases. These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

The general workflow for using **(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid** as a resolving agent is illustrated below:

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scbt.com [scbt.com]
- 2. Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to (S)-(-)-2-(Phenylcarbamoyloxy)propionic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b034285#alternate-names-for-s-2-phenylcarbamoyloxy-propionic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com